Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Overview
Description
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The trifluoromethyl group (-CF3) attached to the indole ring enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in various scientific research fields.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction .
Cellular Effects
This compound has been shown to affect various cell types and cellular processes. It can modulate cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. For instance, the compound may inhibit or activate specific kinases, thereby influencing downstream signaling cascades. Additionally, it can affect mitochondrial function, potentially leading to changes in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The trifluoromethyl group can form strong interactions with electron-rich regions of proteins, leading to enzyme inhibition or activation. This compound can also interact with DNA, potentially affecting gene expression by modulating transcription factor binding or chromatin structure. These interactions at the molecular level contribute to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over time, degradation products may form, which can have different biochemical activities compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or changes in gene expression. At higher doses, toxic effects can be observed, including hepatotoxicity and neurotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation primarily through the action of cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The trifluoromethyl group can also affect the compound’s metabolic stability, making it resistant to rapid degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to accumulate in lipid-rich compartments. Transport proteins, such as ABC transporters, may also play a role in its cellular distribution. These interactions influence the compound’s localization and accumulation within different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. The compound’s localization can affect its activity and function, as it may interact with compartment-specific proteins and enzymes. Understanding its subcellular distribution is crucial for elucidating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring, resulting in the desired product.
Industrial Production Methods
Industrial production of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioactivity.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Comparison with Similar Compounds
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate can be compared with other trifluoromethyl-containing compounds, such as:
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacological activity.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group that improves its efficacy and stability.
Sorafenib: An anticancer drug with a trifluoromethyl group that contributes to its potency and selectivity.
These compounds share the common feature of having a trifluoromethyl group, which enhances their biological activity and stability
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-8(12(13,14)15)4-3-5-9(7)16-10/h3-6,16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNCVQAHOSPMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564761 | |
Record name | Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317-60-2 | |
Record name | Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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